molecular formula C19H18FN3O4 B2388054 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-50-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2388054
CAS RN: 894027-50-0
M. Wt: 371.368
InChI Key: LEWVPSKCFAMKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.368. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms and Compulsive Food Consumption

A study explored the modulation of feeding, arousal, stress, and drug abuse through orexins (OX) and their receptors (OXR). Specifically, the effects of different OXR antagonists on binge eating (BE) in female rats were evaluated. The findings suggest a significant role of OX1R mechanisms in BE, indicating that selective antagonism at OX1R could represent a new pharmacological treatment for BE and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity of Substituted Ureas

Research on substituted benzoxazaphosphorin 2-yl ureas, created through reactions involving specific phenylaminomethylphenol derivatives, demonstrated good antimicrobial activity. This study highlights the potential for developing new antimicrobial agents based on the chemical structure of substituted ureas (Haranath et al., 2007).

Inhibitors for Acetylcholinesterase

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. These compounds, designed to optimize spacer length for effective interaction with enzyme hydrophobic binding sites, demonstrate the utility of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, potentially offering therapeutic applications (Vidaluc et al., 1995).

Urokinase Receptor Targeting for Metastasis Reduction

Virtual screening targeting the urokinase receptor (uPAR) identified compounds with potential to inhibit breast MDA-MB-231 invasion, migration, and adhesion, and to block angiogenesis. The study provides insight into the development of therapies aimed at reducing tumor volumes and metastasis, leveraging the structural basis of compounds interacting with uPAR (Wang et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-13-2-1-3-15(7-13)23-10-14(8-18(23)24)22-19(25)21-9-12-4-5-16-17(6-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVPSKCFAMKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

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